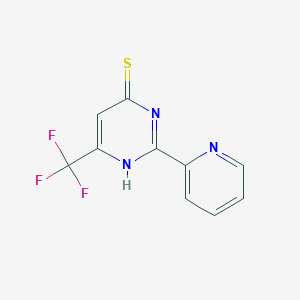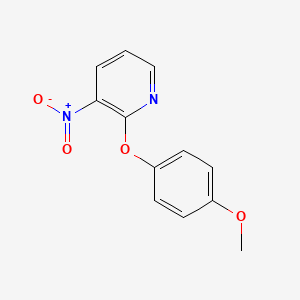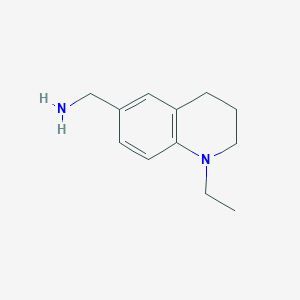
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is a heterocyclic compound featuring both pyridine and pyrimidine rings, with a trifluoromethyl group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor followed by thiolation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
化学反应分析
Types of Reactions: 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine and pyrimidine rings provide structural stability and facilitate binding to specific receptors or enzymes .
相似化合物的比较
- 2-(2-Pyridinyl)-6-(methyl)-4-pyrimidinethiol
- 2-(2-Pyridinyl)-6-(chloromethyl)-4-pyrimidinethiol
- 2-(2-Pyridinyl)-6-(bromomethyl)-4-pyrimidinethiol
Comparison: Compared to its analogs, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. The trifluoromethyl group also imparts unique electronic properties, making this compound more reactive in certain chemical reactions .
属性
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNKTHLKVJCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379474 |
Source


|
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338418-16-9 |
Source


|
| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)



